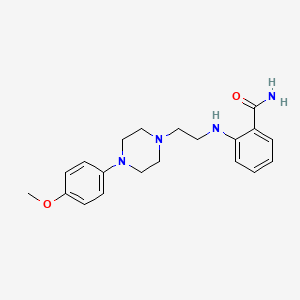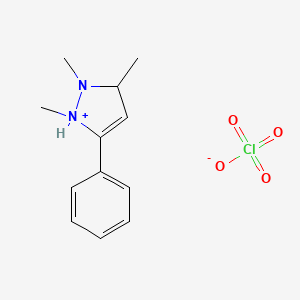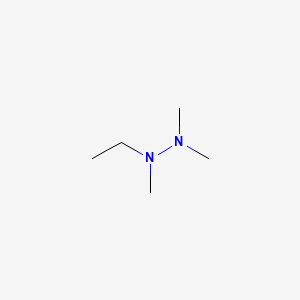
Ethyl trimethylhydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl trimethylhydrazine is an organic compound with the molecular formula C5H14N2 It belongs to the class of hydrazines, which are characterized by the presence of a nitrogen-nitrogen single bond
準備方法
Synthetic Routes and Reaction Conditions: Ethyl trimethylhydrazine can be synthesized through several methods. One common approach involves the reaction of ethyl hydrazine with methyl iodide under controlled conditions. The reaction typically requires a solvent such as ethanol and is carried out at a temperature of around 50-60°C. The reaction proceeds as follows: [ \text{C2H5NHNH2} + 3 \text{CH3I} \rightarrow \text{C5H14N2} + 3 \text{HI} ]
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the pure compound.
化学反応の分析
Types of Reactions: Ethyl trimethylhydrazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides or nitrogen-containing compounds.
Reduction: The compound can be reduced to simpler hydrazine derivatives.
Substitution: this compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents like chlorine or bromine are often employed.
Major Products Formed:
Oxidation: Nitrogen oxides or amines.
Reduction: Simpler hydrazines.
Substitution: Halogenated hydrazines or other substituted derivatives.
科学的研究の応用
Ethyl trimethylhydrazine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other hydrazine derivatives.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in drug synthesis.
Industry: this compound is used in the production of polymers, agrochemicals, and other industrial chemicals.
作用機序
Ethyl trimethylhydrazine can be compared with other hydrazine derivatives such as:
- Monomethylhydrazine
- Dimethylhydrazine
- Tetramethylhydrazine
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to other hydrazines, it may exhibit different reactivity and stability, making it suitable for specific applications.
類似化合物との比較
- Monomethylhydrazine: Used as a rocket propellant and in chemical synthesis.
- Dimethylhydrazine: Known for its use in the production of pharmaceuticals and as a fuel component.
- Tetramethylhydrazine: Utilized in organic synthesis and as a stabilizer in various formulations.
This detailed overview provides a comprehensive understanding of ethyl trimethylhydrazine, covering its preparation, chemical reactions, applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
50599-41-2 |
|---|---|
分子式 |
C5H14N2 |
分子量 |
102.18 g/mol |
IUPAC名 |
1-ethyl-1,2,2-trimethylhydrazine |
InChI |
InChI=1S/C5H14N2/c1-5-7(4)6(2)3/h5H2,1-4H3 |
InChIキー |
LPIBBWREIUCAPF-UHFFFAOYSA-N |
正規SMILES |
CCN(C)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


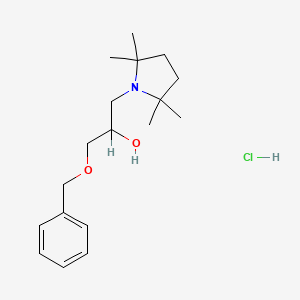
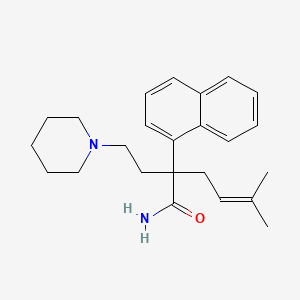
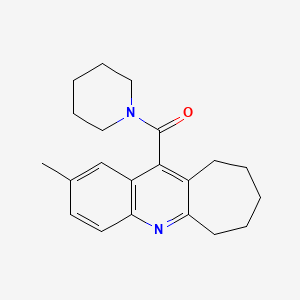
![2-[(E)-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)diazenyl]benzene-1-sulfonic acid](/img/structure/B14666200.png)
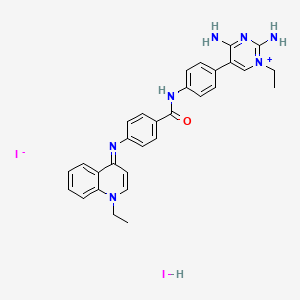
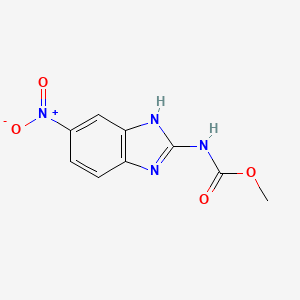
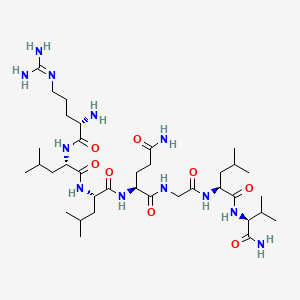
![3-Oxo-3lambda~5~-pyrido[2,3-d]pyrimidine](/img/structure/B14666224.png)
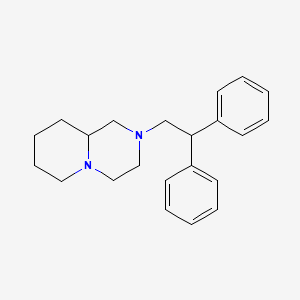
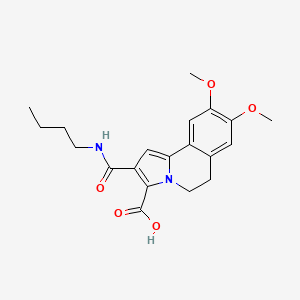

![1-Benzyl-7-azabicyclo[4.1.0]heptane](/img/structure/B14666266.png)
